molecular formula C12H21N3O3S B2734076 N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448052-54-7

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2734076
CAS No.: 1448052-54-7
M. Wt: 287.38
InChI Key: GELLMRGVHQUVTM-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H21N3O3S and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Applications in Medicinal Chemistry

Sulfonamides, including structures similar to "N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide," have been extensively studied for their diverse pharmacological properties. These compounds have historically been pivotal in the development of antibacterial agents but have since been recognized for their broader therapeutic potential.

  • Antimicrobial and Antiviral Activity : Sulfonamides have a longstanding history as antibacterial agents. Their mechanism typically involves the inhibition of dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby exerting bacteriostatic effects. Recent studies have also explored sulfonamides' roles in antiviral therapy, including inhibiting viral proteases and enzymes critical for viral replication (Gulcin & Taslimi, 2018).

  • Anticancer Properties : The versatility of sulfonamides extends into oncology, where they have been investigated for their potential to inhibit carbonic anhydrase isoforms associated with tumor growth and metastasis. This approach offers a targeted strategy to impede cancer cell proliferation and angiogenesis, with several sulfonamide derivatives showing promising preclinical results (Carta, Scozzafava, & Supuran, 2012).

  • Enzyme Inhibition : Beyond their antimicrobial and anticancer applications, sulfonamides serve as inhibitors for a variety of enzymes, notably carbonic anhydrases. This has led to their use in treating conditions like glaucoma, epilepsy, and even obesity, by modulating physiological processes such as fluid secretion and metabolic regulation (Masini, Carta, Scozzafava, & Supuran, 2013).

  • Environmental and Health Impact : The environmental presence of sulfonamides, due to their widespread use, has raised concerns regarding their impact on microbial populations and potential human health risks. Studies have focused on the ecotoxicity and biodegradation of these compounds to understand and mitigate their environmental footprint (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-15-8-12(13-9-15)19(17,18)14-7-11(16)10-5-3-2-4-6-10/h8-11,14,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELLMRGVHQUVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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